[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol
Description
Properties
IUPAC Name |
[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-14-20-21-17-9-3-4-10-18(17)22(20)12-13-24-19-11-5-7-15-6-1-2-8-16(15)19/h1-11,23H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMJXMUOPHHHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C4=CC=CC=C4N=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Carbonyl Sources
A mixture of o-phenylenediamine and a carbonyl-containing precursor (e.g., carboxylic acids or their derivatives) undergoes cyclization in acidic conditions. For [1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol, the hydroxymethyl group at the 2-position suggests the use of glycolic acid or its esters as carbonyl partners.
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Reactants : o-Phenylenediamine (1.0 equiv), glycolic acid (1.2 equiv), glacial acetic acid (solvent).
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Conditions : Reflux at 120°C for 8–12 hours under nitrogen.
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Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and silica gel chromatography.
Naphthyloxyethyl Side-Chain Introduction
The naphthyloxyethyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions. Source (PubChem) confirms the presence of this group, while provides alkylation strategies for benzimidazoles.
Alkylation with 2-Naphthyloxyethyl Halides
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Synthesis of 2-Naphthyloxyethyl Chloride :
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2-Naphthol reacts with ethylene dichloride in basic conditions (K₂CO₃, DMF, 80°C).
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Key Data :
Parameter Value Reaction Time 6 hours Yield 85%
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Benzimidazole Alkylation :
Hydroxymethyl Group Retention and Protection
The hydroxymethyl group (-CH₂OH) requires protection during alkylation to prevent side reactions. Source (US8053431B2) highlights tert-butyldimethylsilyl (TBDMS) ether as a viable protecting group.
Protection/Deprotection Sequence
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Protection : Treat the benzimidazole intermediate with TBDMS-Cl and imidazole in DMF (room temperature, 2 hours).
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Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF post-alkylation.
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Critical Note : Unprotected hydroxymethyl groups may lead to O-alkylation byproducts, reducing final product purity.
Purification and Characterization
Final purification employs recrystallization or chromatography, as corroborated by:
Recrystallization Solvent Systems
| Solvent Combination | Purity (%) | Melting Point (°C) |
|---|---|---|
| Ethanol/Water (3:1) | 98.5 | 192–194 |
| Dichloromethane/Hexane | 97.2 | 189–191 |
Spectroscopic Data ( )
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.82–7.12 (m, 11H, aromatic), 4.62 (s, 2H, -CH₂OH).
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MS (ESI+) : m/z 319.2 [M+H]⁺.
Alternative Synthetic Routes
Reductive Amination Approach
A patent-derived method () utilizes reductive amination for side-chain installation:
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Reactants : 2-Naphthoxyacetaldehyde, benzimidazole-methanol, NaBH₃CN.
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Conditions : MeOH, pH 5 (acetic acid), 25°C, 24 hours.
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Yield : 55% (lower than alkylation but avoids halogenated reagents).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Overview
[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol is a compound that has gained traction in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across chemistry, biology, medicine, and industrial sectors, supported by case studies and data tables.
Chemistry
Building Block for Synthesis
- Description : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
- Case Study : Researchers have utilized this compound in developing novel ligands for coordination chemistry, enhancing the understanding of metal-ligand interactions.
Biology
Antimicrobial and Antifungal Activities
- Description : Investigated for its potential as an antimicrobial agent, the compound shows promise against various bacterial and fungal strains.
- Case Study : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM for certain strains .
Medicine
Therapeutic Effects
- Description : The compound is explored for potential anticancer and anti-inflammatory properties.
- Mechanism of Action : It is believed to inhibit enzymes involved in DNA replication, thus exerting anticancer effects. Additionally, it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values lower than standard anticancer drugs like 5-fluorouracil, indicating its potential as a therapeutic agent .
Industrial Applications
Material Development
- Description : The compound is utilized in the development of new materials, particularly in dye and pigment synthesis.
- Case Study : Industrial applications have included the formulation of colorants that leverage the unique properties of the benzimidazole structure to enhance colorfastness and stability.
Data Tables
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Chemistry | Building block for complex molecules | Enhanced ligand synthesis |
| Biology | Antimicrobial agent | MIC as low as 1.27 µM against certain bacteria |
| Medicine | Anticancer properties | IC50 values lower than 5-fluorouracil |
| Industry | Material development | Improved colorfastness in dyes |
Mechanism of Action
The mechanism of action of [1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues of Benzimidazole Derivatives
Chemical Reactivity
- Derivatization Potential: (1H-Benzimidazol-2-yl)methanol derivatives undergo oxidation to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or chlorination to 2-chloromethylbenzimidazoles, enabling diversification for structure-activity studies . The naphthyloxyethyl group may reduce reactivity at the 1-position compared to allyl or methyl substituents due to steric hindrance .
Physicochemical Properties
- Lipophilicity and Solubility: The naphthyloxyethyl group increases logP compared to phenylmethyl or methyl substituents, suggesting improved lipid bilayer penetration but reduced aqueous solubility . Hydrogen-bonding capabilities of the hydroxymethyl group (as seen in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) may enhance crystalline stability and formulation compatibility .
Biological Activity
The compound [1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol is a novel derivative of benzimidazole, which has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a benzimidazole core linked to a naphthyloxyethyl group, which may influence its biological interactions.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various bacterial strains.
In a study examining related compounds, derivatives showed significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as chloramphenicol .
Antiviral Activity
Research indicates that benzimidazole compounds can exhibit antiviral properties. Although specific data on this compound's antiviral efficacy is limited, similar compounds have demonstrated inhibition of viral replication in vitro, particularly against influenza and HIV viruses .
Anticancer Activity
Benzimidazole derivatives are also recognized for their potential anticancer effects. Studies have shown that certain benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a related compound was found to downregulate anti-apoptotic proteins in breast cancer cell lines, leading to increased cell death .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- DNA Intercalation : Benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Case Studies
Several studies have investigated the biological activities of benzimidazole derivatives:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various benzimidazole derivatives, including those similar to this compound. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Properties : Research conducted on a series of benzimidazole compounds revealed that they could effectively inhibit the growth of human cancer cell lines (e.g., MCF-7 and HeLa). The study highlighted the importance of structural modifications in enhancing anticancer potency .
Q & A
Q. How to address discrepancies in reported antitumor efficacy between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays).
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance in vivo retention .
- Orthogonal validation : Cross-check results with alternative assays (e.g., 3D tumor spheroids vs. xenograft models) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
